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Compound of Interest

Compound Name: 2-Chloro-8-methoxyquinoline

Cat. No.: B1587709

An In-Depth Technical Guide to 2-Chloro-8-methoxyquinoline

Abstract

This technical guide provides a comprehensive overview of 2-Chloro-8-methoxyquinoline, a
heterocyclic compound of significant interest in medicinal chemistry and synthetic organic
chemistry. The document is intended for researchers, scientists, and professionals in drug
development, offering detailed insights into the compound's core properties, synthesis,
analytical characterization, and applications. By elucidating the causality behind experimental
choices and grounding claims in authoritative sources, this guide serves as a practical resource
for leveraging this versatile chemical intermediate in research and development endeavors.

Core Compound Identification and Properties

2-Chloro-8-methoxyquinoline is a substituted quinoline, a class of compounds known for a
wide array of biological activities.[1][2] Its structure, featuring a chloro group at the 2-position
and a methoxy group at the 8-position, makes it a valuable and reactive building block for the
synthesis of more complex molecules.

Key Identifiers

The fundamental identifiers for 2-Chloro-8-methoxyquinoline are summarized below for
unambiguous reference.
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Identifier Value Source(s)
CAS Number 74668-74-9 [31[4]1[5]1[6]
Molecular Formula C10HsCINO 3114171
Molecular Weight 193.63 g/mol [31[41[8]
IUPAC Name 2-chloro-8-methoxyquinoline [7]
COC1=CC=CC2=C1N=C(C=C
SMILES [71[9]
2)Cl
IYADVMNJDHMUBV-
InChl Key [31[7]

UHFFFAOYSA-N

Physicochemical Properties

The known and predicted properties of 2-Chloro-8-methoxyquinoline are crucial for its
handling, reaction setup, and purification.

Property Value Notes Source(s)
Physical Form Solid At room temperature [3]

Melting Point 77-78 °C [8]

Boiling Point 310.5+£22.0°C Predicted [8]

Density 1.267 + 0.06 g/cm?3 Predicted [8]

) Commercially
Purity >95% to 98% ) [3B114119]
available grades

Synthesis and Mechanistic Insights

The synthesis of 2-chloroquinolines is a well-established area of organic chemistry. While
multiple specific pathways can be envisioned, a common and reliable strategy involves the
chlorination of the corresponding 8-methoxyquinolin-2(1H)-one. This precursor can be
synthesized from 8-hydroxyquinoline through established methods.[10] The chlorination step is
typically achieved using a potent chlorinating agent such as phosphorus oxychloride (POCIs).
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Rationale for Synthetic Approach

The conversion of a quinolin-2(1H)-one (a lactam) to a 2-chloroquinoline is a standard and
high-yielding transformation. The mechanism relies on the activation of the carbonyl oxygen by
POCIs, transforming it into a good leaving group. This facilitates a nucleophilic attack by the
chloride ion, leading to the aromatic 2-chloroquinoline system. The use of POCI;s is favored due
to its efficacy and the volatile nature of its byproducts, which simplifies purification.

Experimental Protocol: Synthesis of 2-Chloro-8-
methoxyquinoline

This protocol describes the conversion of 8-methoxyquinolin-2(1H)-one to the target

compound.
Step 1: Reaction Setup

 In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 8-
methoxyquinolin-2(1H)-one (1 equivalent).

o Carefully add phosphorus oxychloride (POCIs, 3-5 equivalents) to the flask in a fume hood.
The reaction is often performed neat or with a high-boiling inert solvent.

 Stir the mixture gently to ensure homogeneity.
Step 2: Reaction Execution
o Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours.

¢ Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting
material is consumed.

Step 3: Work-up and Isolation
 Allow the mixture to cool to room temperature.

e Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring. This
step quenches the excess POCIs and should be performed with extreme caution in a fume
hood due to the exothermic and gas-evolving nature of the quench.
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» Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate
(NaHCO:s) or sodium hydroxide (NaOH) solution until the pH is approximately 7-8.

e The crude product will typically precipitate as a solid. Collect the solid by vacuum filtration
and wash it thoroughly with cold water.

Step 4: Purification

e The crude solid can be purified by recrystallization from a suitable solvent system, such as
ethanol/water or hexane/ethyl acetate, to yield pure 2-Chloro-8-methoxyquinoline.

Synthesis Workflow Diagram
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Synthesis Workflow
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Caption: Synthesis workflow for 2-Chloro-8-methoxyquinoline.
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Analytical Characterization

Confirmation of the structure and purity of the synthesized 2-Chloro-8-methoxyquinoline is
essential. Standard analytical techniques are employed for this purpose.

Technique Expected Observations

Signals corresponding to the aromatic protons

and the methoxy group protons. The chemical
1H NMR shifts and coupling constants will be

characteristic of the substituted quinoline ring

system.

Resonances for the 10 carbon atoms in the
molecule, including the distinct shifts for carbons

BBC NMR ) )
attached to chlorine, nitrogen, and the methoxy

group.

The molecular ion peak [M]* and/or the

protonated molecular ion peak [M+H]* should
Mass Spectrometry (MS) ) o ]

be observed, showing a characteristic isotopic

pattern (approx. 3:1 ratio for 3>CI/37Cl).

Absorption bands corresponding to C=C and
infrared (IR) Spect C=N stretching in the aromatic system, C-O
nfrare ectrosco
P Py stretching of the methoxy group, and C-ClI

stretching.

A derivative, (2-Chloro-8-methoxyquinolin-3-yl)methanol, has been characterized by X-ray
crystallography, confirming the core molecular geometry.[11]

Applications in Research and Drug Development

2-Chloro-8-methoxyquinoline is not typically an end-product but rather a crucial intermediate
in the synthesis of high-value compounds, particularly in the pharmaceutical sector.

Precursor in Anticancer Drug Discovery

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b1587709?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3006799/
https://www.benchchem.com/product/b1587709?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1587709?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

The quinoline scaffold is a privileged structure in oncology.[1] 2-Chloro-8-methoxyquinoline
serves as a key building block for synthesizing complex molecules with potential anticancer
activity. For example, it has been used to synthesize a derivative, 2-Chloro-8-methoxy-5-
methyl-5H-indolo[2,3-b]quinoline, which was investigated for its cytotoxic effects on colorectal
cancer cells.[1] This derivative was found to modulate the PI3BK/AKT/mTOR signaling pathway,
a critical pathway often dysregulated in cancer.[1]

Versatility in Chemical Synthesis

The chlorine atom at the 2-position of the quinoline ring is susceptible to nucleophilic
substitution. This reactivity allows for the introduction of a wide variety of functional groups
(e.g., amines, alcohols, thiols), making it a versatile platform for creating libraries of novel
compounds for screening and lead optimization in drug discovery programs. For instance, the
related compound 8-amino-2-chloroquinoline is reacted with sodium methylate to produce 8-
amino-2-methoxyquinoline, demonstrating the lability of the 2-chloro group.[12]

Role as a Chemical Building Block
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Application in Medicinal Chemistry
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Caption: Role as an intermediate in drug discovery.

Safety and Handling

Proper safety precautions are required when handling 2-Chloro-8-methoxyquinoline.

¢ Signal Word: Warning|[3]

¢ Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation),

H335 (May cause respiratory irritation).[3]

* Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280

(Wear protective gloves/protective clothing/eye protection/face protection),
P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove
contact lenses, if present and easy to do. Continue rinsing).[3]
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Always consult the full Safety Data Sheet (SDS) from the supplier before use.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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